molecular formula C14H11NO5 B1266504 2-(Benzyloxy)-4-nitrobenzoic acid CAS No. 5340-21-6

2-(Benzyloxy)-4-nitrobenzoic acid

Cat. No.: B1266504
CAS No.: 5340-21-6
M. Wt: 273.24 g/mol
InChI Key: LXYSQNGVLVKMDZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by a benzyloxy group attached to the second position and a nitro group attached to the fourth position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-nitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position, resulting in 4-nitrobenzoic acid.

    Benzylation: The 4-nitrobenzoic acid is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This introduces the benzyloxy group at the ortho position relative to the carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines.

    Esterification: Alcohols with sulfuric acid or other dehydrating agents.

Major Products

    Reduction: 2-(Benzyloxy)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(Benzyloxy)-4-nitrobenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

    Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzyloxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: Lacks the benzyloxy group, making it less lipophilic.

    2-(Benzyloxy)benzoic Acid: Lacks the nitro group, affecting its reactivity and potential biological activity.

    2-(Methoxy)-4-nitrobenzoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group, influencing its chemical properties.

Uniqueness

2-(Benzyloxy)-4-nitrobenzoic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-nitro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)12-7-6-11(15(18)19)8-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYSQNGVLVKMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968062
Record name 2-(Benzyloxy)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-21-6
Record name 2-(Benzyloxy)-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzyloxy)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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